molecular formula C11H9N B14683562 3-Phenylbicyclo[1.1.0]butane-1-carbonitrile CAS No. 30494-27-0

3-Phenylbicyclo[1.1.0]butane-1-carbonitrile

Cat. No.: B14683562
CAS No.: 30494-27-0
M. Wt: 155.20 g/mol
InChI Key: MSSORKFPIJULSK-UHFFFAOYSA-N
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Description

3-Phenylbicyclo[110]butane-1-carbonitrile is a highly strained bicyclic compound characterized by its unique structure, which includes a phenyl group and a nitrile group attached to a bicyclo[110]butane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylbicyclo[110]butane-1-carbonitrile typically involves the formation of the bicyclo[11One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . This intermediate can then be further functionalized to introduce the phenyl and nitrile groups.

Industrial Production Methods

Industrial production methods for 3-Phenylbicyclo[1.1.0]butane-1-carbonitrile are not well-documented, likely due to the specialized nature of the compound and its applications primarily in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Phenylbicyclo[1.1.0]butane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the nitrile group to other functional groups such as amines.

    Substitution: The strained bicyclic core makes the compound reactive towards nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles and electrophiles: For substitution reactions, various nucleophiles (e.g., amines, alcohols) and electrophiles (e.g., alkyl halides) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Mechanism of Action

The mechanism of action of 3-Phenylbicyclo[1.1.0]butane-1-carbonitrile involves its highly strained bicyclic structure, which makes it reactive towards various chemical transformations. The compound can participate in strain-release reactions, where the release of ring strain drives the formation of more stable products. This reactivity can be harnessed in bioconjugation processes and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylbicyclo[1.1.0]butane-1-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group on the highly strained bicyclo[1.1.0]butane core.

Properties

CAS No.

30494-27-0

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

IUPAC Name

3-phenylbicyclo[1.1.0]butane-1-carbonitrile

InChI

InChI=1S/C11H9N/c12-8-10-6-11(10,7-10)9-4-2-1-3-5-9/h1-5H,6-7H2

InChI Key

MSSORKFPIJULSK-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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